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molecular formula C9H8BrClS B8555871 (4-Bromophenyl)(2-chloroallyl)sulfane

(4-Bromophenyl)(2-chloroallyl)sulfane

Cat. No. B8555871
M. Wt: 263.58 g/mol
InChI Key: QNUDUTLTPMBDEZ-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

According to the procedure of W. K. Anderson et al., J. Chem. Soc., Perkin 1, 1 (1976) a mixture of 4-bromothiophenol (40.0 g, 0.211 mol) and K2CO3 (35.3 g, 0.254 mol) was heated at reflux for 1 hour. 2,3-Dichloro-1-propene (23.5 g, 0.211 mol) was added. The resulting mixture was heated at reflux for 2 hours, cooled and concentrated. The mixture was diluted with H2O and extracted with ether (3×150 mL). The combined extracts were dried (MgSO4), and concentrated to give an oil. Distillation under high vacuum gave 37.2 g (67%) of product as a colorless liquid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[Cl:15][C:16]([CH2:18]Cl)=[CH2:17]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:18][C:16]([Cl:15])=[CH2:17])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
35.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
ClC(=C)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(SCC(=C)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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